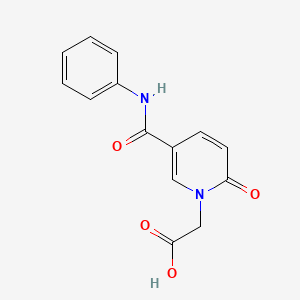
2-(2-oxo-5-(phenylcarbamoyl)pyridin-1(2H)-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Ácido 2-(2-oxo-5-(fenilcarbamoil)piridin-1(2H)-il)acético es un compuesto orgánico complejo con una estructura única que incluye un anillo de piridina, un grupo fenilcarbamoyl y una unidad de ácido acético
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de Ácido 2-(2-oxo-5-(fenilcarbamoyl)piridin-1(2H)-il)acético generalmente involucra múltiples pasos, comenzando con materiales de partida fácilmente disponibles. Una ruta sintética común involucra la reacción de un derivado de piridina con un isocianato de fenilo para formar el grupo fenilcarbamoyl. Este intermedio se somete luego a reacciones adicionales para introducir la unidad de ácido acético y completar la síntesis.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la optimización de la ruta sintética para aumentar el rendimiento y reducir los costos. Esto podría incluir el uso de catalizadores, condiciones de reacción mejoradas y técnicas de purificación para garantizar que el producto final cumpla con las especificaciones requeridas.
Análisis De Reacciones Químicas
Tipos de Reacciones
El Ácido 2-(2-oxo-5-(fenilcarbamoyl)piridin-1(2H)-il)acético puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar diferentes estados de oxidación.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en el compuesto.
Sustitución: Los grupos fenilcarbamoyl y piridina pueden participar en reacciones de sustitución.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos para reacciones de sustitución. Las condiciones de reacción, como la temperatura, el solvente y el pH, se optimizan en función de la reacción deseada.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción podría producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
El Ácido 2-(2-oxo-5-(fenilcarbamoyl)piridin-1(2H)-il)acético tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Biología: Investigado por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Explorado por sus potenciales propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del Ácido 2-(2-oxo-5-(fenilcarbamoyl)piridin-1(2H)-il)acético involucra su interacción con objetivos moleculares específicos. Estas interacciones pueden modular varias vías bioquímicas, lo que lleva a los efectos observados. Por ejemplo, el compuesto puede inhibir ciertas enzimas o receptores, alterando así los procesos celulares.
Comparación Con Compuestos Similares
Compuestos Similares
- Ácido 2-(2-oxo-5-(metilcarbamoyl)piridin-1(2H)-il)acético
- Ácido 2-(2-oxo-5-(etilcarbamoyl)piridin-1(2H)-il)acético
Singularidad
El Ácido 2-(2-oxo-5-(fenilcarbamoyl)piridin-1(2H)-il)acético es único debido a la presencia del grupo fenilcarbamoyl, que imparte propiedades químicas y biológicas distintas en comparación con sus análogos
Propiedades
Fórmula molecular |
C14H12N2O4 |
|---|---|
Peso molecular |
272.26 g/mol |
Nombre IUPAC |
2-[2-oxo-5-(phenylcarbamoyl)pyridin-1-yl]acetic acid |
InChI |
InChI=1S/C14H12N2O4/c17-12-7-6-10(8-16(12)9-13(18)19)14(20)15-11-4-2-1-3-5-11/h1-8H,9H2,(H,15,20)(H,18,19) |
Clave InChI |
QPPBVGVAGTUPSG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride, cis](/img/structure/B12308221.png)
![1-cyclopropyl-N-(1-isopropyl-6-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridin-4(5H)-ylidene)methanamine](/img/structure/B12308233.png)
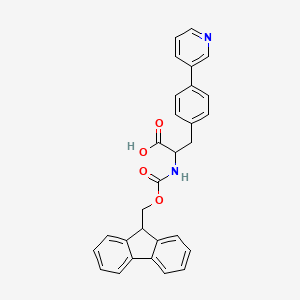
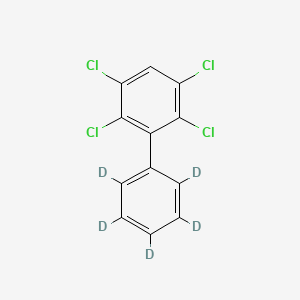
![rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(cyclopropylmethyl)pyrrolidine-3-carboxylic acid, trans](/img/structure/B12308258.png)



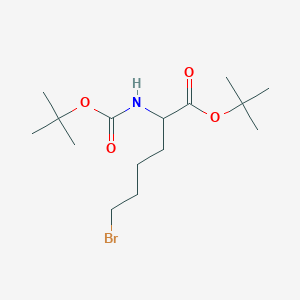
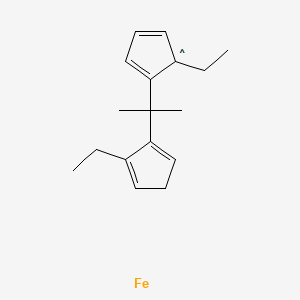
![Cyclopenta[c]pyran-3(1H)-one, 6-(acetyloxy)hexahydro-7-methyl-,(4aR,6S,7R,7aS)-](/img/structure/B12308289.png)
![Di-mu-chlorotetrakis[2-(2-pyridinyl-kN)phenyl-kC]diiridium(III)](/img/structure/B12308290.png)
![Chloro(pentamethylcyclopentadienyl)[(2-pyridinyl-kappaN)phenyl-kappaC]iridum(III)](/img/structure/B12308293.png)
![tert-butyl 7-bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate](/img/structure/B12308309.png)
